Sodium N-chlorobenzenesulfonamide
Description
Historical Development and Early Syntheses
The development of Sodium N-chlorobenzenesulfonamide is rooted in the broader history of N-halogeno compounds. Initial significant progress in this area was linked to the synthesis of Chloramine-T and other arylsulfonamide derivatives. acs.org The primary motivation behind the creation of these reagents was the recognition of their disinfectant and antiseptic qualities. acs.org An early synthesis method for this compound, also referred to as chloramine-B, involves the reaction of benzenesulfonamide (B165840) with chlorine in a basic solution. researchgate.net This preparation is analogous to that of its well-known counterpart, Chloramine-T. researchgate.net
Chemical Classification as an N-Halogeno-N-Metallo Reagent
This compound belongs to the class of compounds known as N-halogeno-N-metallo reagents. acs.org This classification is based on the presence of a halogen atom (in this case, chlorine) and a metal atom (sodium) bonded to the same nitrogen atom within the molecule. acs.org The reactivity of these compounds is characterized by the presence of an electrophilic halogen. wikipedia.org The structure of this compound features a bond between sulfur and nitrogen that is consistent with a double bond, and there is no direct interaction between the nitrogen and sodium atoms. researchgate.net
Comparative Context with Related N-Haloamines (e.g., Chloramine-T)
This compound is the benzene (B151609) analogue of Chloramine-T (sodium N-chloro-p-toluenesulfonamide). researchgate.net Both are members of the N-halogeno-N-metallo reagent class and function as mild oxidizing agents. researchgate.netacs.org Chloramine-T is often used as a versatile reagent in organic synthesis and analytical chemistry due to its ability to act as a source of a halonium cation and a nitrogen anion. researchgate.netmanipal.edu
While both compounds share similarities in their chemical nature and function as oxidizing agents, the presence of a methyl group on the benzene ring of Chloramine-T distinguishes it from this compound. This structural difference can influence their respective oxidative strengths. wikipedia.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6ClNNaO2S |
|---|---|
Molecular Weight |
214.63 g/mol |
InChI |
InChI=1S/C6H6ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H; |
InChI Key |
SVPRVJIDOLJYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl.[Na] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium N Chlorobenzenesulfonamide and Its Derivatives
Direct Synthesis of Sodium N-chlorobenzenesulfonamide
The direct synthesis of this compound involves the N-chlorination of benzenesulfonamide (B165840). This transformation is typically achieved using various chlorinating agents in an alkaline environment, which facilitates the formation of the sodium salt.
The preparation of this compound is primarily accomplished by reacting benzenesulfonamide with a chlorinating agent in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on an electrophilic chlorine source. The resulting N-chloro-benzenesulfonamide is then isolated as its sodium salt.
Commonly employed chlorinating agents include sodium hypochlorite (B82951) (NaOCl) and tert-butyl hypochlorite (t-BuOCl). The reaction using aqueous sodium hypochlorite is a prevalent method. In this process, benzenesulfonamide is treated with a solution of NaOCl. The presence of a base like sodium hydroxide (B78521) ensures the medium remains alkaline, which is crucial for the reaction to proceed and for the stability of the final product. nih.govnih.gov The general reaction can be classified among processes that involve passing chlorine gas into an aqueous solution containing equivalent amounts of the parent imide (or in this case, sulfonamide) and a strong base. google.com
Another effective chlorinating agent is tert-butyl hypochlorite. google.com This reagent can be prepared beforehand by reacting t-butyl alcohol with chlorine in an alkaline solution or with aqueous hypochlorous acid. orgsyn.orgorgsyn.org The synthesis of the target compound then proceeds by reacting benzenesulfonamide with the prepared t-butyl hypochlorite.
The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. The table below summarizes typical synthetic approaches.
| Starting Material | Chlorinating Agent | Basic Medium | Key Findings | Reference |
|---|---|---|---|---|
| Benzenesulfonamide | Sodium Hypochlorite (NaOCl) | Aqueous Sodium Hydroxide (NaOH) | This method uses a commercially available, inexpensive oxidant. The reaction proceeds in an aqueous, alkaline medium to form the sodium salt directly. nih.gov | nih.gov |
| Benzenesulfonamide | Chlorine (Cl₂) | Aqueous Sodium Hydroxide (NaOH) | Involves passing chlorine gas through an alkaline solution of benzenesulfonamide. The base is essential to neutralize the HCl formed and to deprotonate the sulfonamide. google.com | google.com |
| Benzenesulfonamide | tert-Butyl Hypochlorite (t-BuOCl) | t-Butyl Alcohol/Water | This method offers an alternative to aqueous systems, using an organic hypochlorite as the chlorine source. google.com | google.com |
Synthesis of N-Substituted Derivatives of N-Chlorobenzenesulfonamide
The nitrogen atom of the sulfonamide group can be further functionalized to create a wide array of derivatives. These modifications are typically achieved through N-alkylation or N-arylation reactions, which introduce alkyl or aryl groups, respectively.
N-Alkylation is a common strategy to synthesize N-substituted sulfonamide derivatives. This reaction typically involves the deprotonation of the N-H bond of a parent sulfonamide, such as N-benzyl-4-chlorobenzenesulfonamide, followed by a nucleophilic substitution reaction with an alkyl halide. indexcopernicus.comajphs.com This approach has been successfully used to prepare series of N-alkyl/aralkyl substituted sulfonamides. researchgate.net For instance, the reaction of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide with various alkyl halides in the presence of a base yields the corresponding N-alkylated products. asianpubs.org Manganese-catalyzed reactions using alcohols as alkylating agents have also been developed as an efficient method for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides. acs.org
N-Arylation introduces an aryl group onto the sulfonamide nitrogen. Modern cross-coupling reactions are frequently employed for this purpose. The Chan-Evans-Lam reaction, for example, utilizes copper catalysts to couple arylboronic acids with sulfonamides. rsc.org This method is notable for its mild reaction conditions, often proceeding at room temperature in the presence of a base and an oxidant. rsc.orgnih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for N-arylation, capable of using aryl sulfamates and carbamates as the aryl source. rsc.org These methods provide access to a broad range of N-arylsulfonamides. nih.govbeilstein-journals.org
The success of N-alkylation and N-arylation reactions is highly dependent on the choice of reagents and reaction conditions. A common and effective combination for N-alkylation involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). ajphs.com
Sodium hydride acts as a powerful, non-nucleophilic base to deprotonate the sulfonamide, generating a highly nucleophilic sulfonamide anion. DMF serves as an excellent solvent that dissolves both the polar sulfonamide salt and the organic electrophile (e.g., alkyl halide). This system has been used for the synthesis of various N-substituted sulfonamides. ajphs.com For example, N-benzyl-4-chlorobenzenesulfonamide can be treated with different electrophiles in the presence of sodium hydride to furnish N-substituted products. ajphs.com Similarly, lithium hydride has been used in polar aprotic media for related transformations. asianpubs.org
However, the combination of sodium hydride and DMF is not without its challenges. Research has shown that this mixture can be thermally unstable and may decompose exothermically, posing a potential safety hazard, especially on a larger scale. acsgcipr.orgyoutube.comresearchgate.net The decomposition of DMF can also lead to the formation of by-products like dimethylamine, which can complicate the reaction outcome. acsgcipr.org Therefore, careful temperature control and consideration of alternative, safer solvent and base systems are crucial when planning such syntheses.
The following table summarizes various conditions used for the N-alkylation and N-arylation of sulfonamides.
| Reaction Type | Substrate Example | Reagents | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| N-Alkylation | N-benzyl-4-chlorobenzenesulfonamide | Alkyl Halides, Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Effective for synthesizing a series of N-substituted derivatives. ajphs.com | ajphs.com |
| N-Alkylation | N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide | Alkyl/Aralkyl Halides, Lithium Hydride (LiH) | Polar Aprotic Solvent | Yielded N-alkyl/aralkyl-N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamides. asianpubs.org | asianpubs.org |
| N-Alkylation | Aryl and Alkyl Sulfonamides | Alcohols, Mn(I) PNP pincer precatalyst, K₂CO₃ | Xylenes | An efficient "borrowing hydrogen" approach for mono-N-alkylation. acs.org | acs.org |
| N-Arylation | Aminobenzene Sulfonamides | Arylboronic Acids, Copper (Cu) catalyst, Base | Various | Chan-Evans-Lam coupling allows for chemoselective N-arylation at room temperature. rsc.org | rsc.org |
| N-Arylation | Solid-supported Sulfonamides | Arylboronic Acids, Copper Acetate, Triethylamine | Not specified | A mild method for the N-arylation of sulfonamides on solid supports. nih.gov | nih.gov |
| N-Arylation | (Hetero)arylamines | Aryl Sulfamates/Carbamates, Nickel(0) catalyst | Not specified | Proceeds via C-O bond activation under mild, ligand-free conditions. rsc.org | rsc.org |
Mechanistic and Kinetic Investigations of Chemical Reactions Involving Sodium N Chlorobenzenesulfonamide
General Principles of Oxidation by N-Halosulphonamides
N-halosulphonamides are a class of compounds valued for their ability to effect a range of molecular transformations. Their reactivity stems from the polarized N-X bond (where X is a halogen), which allows them to act as effective oxidants.
The oxidizing power of Sodium N-chlorobenzenesulfonamide is attributed to the various reactive species it can generate in solution, the nature of which is highly dependent on the pH of the medium. As a strong electrolyte, it dissociates in water. acs.org
In aqueous solutions, CAB participates in a series of equilibria that produce several potential oxidizing species:
N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl): This conjugate free acid is often postulated as the primary reactive oxidizing species in both acidic and alkaline media. researchgate.net
Dichloramine-B (C₆H₅SO₂NCl₂): Formed from the disproportionation of the free acid.
Hypochlorite (B82951) ion (ClO⁻): Can be formed in alkaline solutions. ias.ac.in
Halonium Cations (Cl⁺): The compound is considered a source of halonium cations, which act as powerful electrophiles. nih.govacs.org Mechanistic studies often invoke an electrophilic attack by Cl⁺ as the rate-limiting step. nih.govacs.org
N-Anions (RNC1⁻): In alkaline media, the anion of N-chlorobenzenesulfonamide is also considered a likely reacting species. ias.ac.intandfonline.com
The specific species that predominates and participates in the rate-determining step depends on the reaction conditions and the nature of the substrate.
Kinetic Studies in Aqueous and Mixed Solvent Systems
Kinetic investigations are fundamental to understanding the mechanism of a reaction. For this compound, extensive studies have been conducted to determine how reaction rates are influenced by reactant concentrations and medium properties.
The rate law for a reaction is a mathematical expression that describes the relationship between the reaction rate and the concentrations of reactants. libretexts.orgopenstax.orgkhanacademy.org Kinetic studies on the oxidation of various organic substrates by this compound have revealed diverse rate laws, indicating different mechanistic pathways. The order of a reaction with respect to a specific reactant is given by the exponent of its concentration term in the rate law. libretexts.orgyoutube.com
Reactions are often studied under pseudo-first-order conditions, where the concentration of the substrate is significantly higher than that of the oxidant (CAB). tandfonline.comtsijournals.com The pseudo-first-order rate constants (k') are determined from the linear plots of log [CAB] versus time. tandfonline.comtsijournals.com
The following table summarizes the experimentally determined rate laws for the oxidation of several substrates by CAB.
| Substrate | Medium | Rate Law | Observed Reaction Order |
| Hexosamines (D-glucosamine, etc.) | Alkaline | rate = k[CAB][Substrate][HO⁻]ˣ (x < 1) | First order in [CAB], first order in [Substrate], fractional order in [HO⁻]. nih.govacs.org |
| Isatins | Alkaline | rate = k[CAB][Isatin][NaOH]⁻ʸ | First order in [CAB], first order in [Isatin], inverse fractional order in [NaOH]. researchgate.net |
| Procaine (B135) Hydrochloride | Acidic (HClO₄) | rate = k[CAB][Substrate]ˣ | First order in [CAB], fractional order in [Substrate], independent of [H⁺]. researchgate.net |
| Procaine Hydrochloride | Alkaline (NaOH) | rate = k[CAB][Substrate][OH⁻]⁻ʸ | First order in [CAB], first order in [Substrate], inverse fractional order in [OH⁻]. researchgate.net |
| Aliphatic Ketones (Os(VIII) catalyzed) | Alkaline | rate = k[CAB][Os(VIII)][NaOH]ˣ | First order in [CAB], first order in [Catalyst], fractional order in [NaOH], zero order in [Substrate]. tandfonline.com |
| Uronic Acids | Alkaline | rate = k[CAB][Substrate][HO⁻] | First order in [CAB], first order in [Substrate], first order in [HO⁻]. tandfonline.com |
| Methylpentoses | Alkaline | rate = k[CAB][Substrate][HO⁻] | First order in [CAB], first order in [Substrate], first order in [HO⁻]. ias.ac.in |
This table is interactive. You can sort and filter the data.
These varied rate laws highlight the complexity of the oxidation reactions, where the mechanism is highly sensitive to the substrate's structure and the reaction environment.
The pH of the reaction medium plays a critical role in determining the reaction rate, primarily by altering the form of the active oxidizing species of CAB. ias.ac.inresearchgate.net
In acidic media, the reaction may proceed through the protonated species, C₆H₅SO₂NHCl. researchgate.net Studies on the oxidation of butacaine (B1662465) sulfate (B86663) and procaine hydrochloride in the presence of perchloric acid have provided insight into these conditions. researchgate.nettsijournals.com
In alkaline media, the rate is often dependent on the concentration of hydroxide (B78521) ions ([HO⁻]). nih.govresearchgate.net
Rate Acceleration: For substrates like uronic acids and methylpentoses, the reaction rate shows a first-order dependence on [HO⁻], indicating that the hydroxide ion is directly involved in the rate-determining step, often by facilitating the formation of an enediol anion from the substrate. ias.ac.intandfonline.com
Rate Inhibition: For other substrates, such as isatins and procaine hydrochloride, an inverse fractional order with respect to [HO⁻] is observed. researchgate.netresearchgate.net This suggests that the hydroxide ion is involved in a pre-equilibrium step that forms a less reactive species.
Comparative studies have shown that for certain substrates like atenolol (B1665814) and procaine hydrochloride, the oxidation reaction is significantly faster in an alkaline medium than in an acidic medium. researchgate.netresearchgate.net
The properties of the solvent system, such as its ionic strength and dielectric constant, can significantly influence the rate of reactions involving ionic species. uomus.edu.iqdalalinstitute.com
Effect of Ionic Strength: The ionic strength of the medium affects the rate of reactions between ions. uomus.edu.iqdalalinstitute.comnih.gov In the oxidation by CAB, the effect varies depending on the substrate and the proposed mechanism.
Rate Increase: For the oxidation of methylpentoses and uronic acids, the rate increases with increasing ionic strength (by adding an inert salt like NaClO₄). ias.ac.intandfonline.com This positive salt effect suggests the involvement of two ions of the same charge in the rate-determining step.
Negligible Effect: In the oxidation of isatins and certain ketones, variation of the ionic strength was found to have no significant effect on the reaction rate. tandfonline.comresearchgate.net This typically indicates that at least one of the reactants in the rate-limiting step is a neutral molecule.
Effect of Dielectric Constant: The dielectric constant of the solvent affects the rate of ionic reactions. uomus.edu.iq A decrease in the dielectric constant of the medium (e.g., by adding methanol) has been observed to decrease the reaction rate for the oxidation of substrates like isatins, methylpentoses, and uronic acids. ias.ac.intandfonline.comresearchgate.net This is consistent with a rate-determining step involving either two ions of like charge or an ion and a dipole, where a less polar environment would destabilize the more charge-dispersed transition state.
Solvent Isotope Effects (H2O-D2O Mixtures) and Proton Inventory Studies
To elucidate the nature of the transition state in oxidation reactions involving this compound (also known as Chloramine-B or CAB), researchers have employed solvent isotope effect studies by comparing reaction rates in water (H₂O) and deuterium (B1214612) oxide (D₂O).
In the oxidation of hexosamines by CAB in an alkaline medium, proton inventory studies conducted in H₂O-D₂O mixtures have indicated the involvement of a single transition state. nih.gov This suggests a concerted mechanism where bond-forming and bond-breaking events occur simultaneously. The dependence of the reaction rate on the solvent composition provides insights into the number of protons that undergo a change in their bonding environment during the formation of the transition state.
Similarly, in the oxidation of isatins to their corresponding anthranilic acids by CAB in an alkaline medium, the solvent isotope effect was investigated using D₂O. researchgate.net The observed changes in reaction rates upon substituting H₂O with D₂O help in understanding the role of proton transfer in the rate-determining step of the reaction.
These studies are crucial for distinguishing between different proposed mechanisms. For example, a significant solvent isotope effect often points to a mechanism where a proton is transferred in the rate-limiting step. The magnitude of this effect can further refine the understanding of the transition state's structure.
Specific Reaction Mechanisms and Substrate Transformations
Oxidation of Nitrogen-Containing Organic Substrates
This compound has been demonstrated to be a selective oxidant for hexosamines, such as D-mannosamine, D-glucosamine, and D-galctosamine, in an alkaline medium. nih.gov The kinetics of these oxidation reactions at 313 K show a first-order dependence on both the concentration of CAB and the hexosamine, with a fractional order dependence on the hydroxide ion concentration. nih.gov
The proposed mechanism involves the formation of an alkoxy anion of the hexosamine at the C-1 carbon in a base-catalyzed step. This is followed by a rate-limiting electrophilic attack by the Cl⁺ species from the oxidant. nih.gov
A key feature of the oxidation of hexosamines by CAB is the shortening of the carbon chain. nih.gov The initial oxidation product, a hexonic acid, undergoes decarboxylation and loss of ammonia (B1221849) to yield the corresponding pentose (B10789219). This pentose is then further oxidized to the respective pentonic acid. nih.gov
For instance, the oxidation of D-mannosamine and D-glucosamine yields arabinonic acid and ribonic acid. nih.gov Further degradation of the pentose, through the cleavage of the bond between the C-1 and C-2 carbons, results in the formation of tetronic acids like erythronic acid. nih.gov In the case of D-galctosamine oxidation, lyxonic and threonic acids are the predominant products. nih.gov Smaller quantities of glyceric and hexonic acids have also been identified as products in these reactions. nih.gov
Identified Products in the Oxidation of Hexosamines by CAB
| Hexosamine Substrate | Major Products | Minor Products |
|---|---|---|
| D-Mannosamine | Arabinonic acid, Ribonic acid, Erythronic acid | Glyceric acid, Hexonic acids |
| D-Glucosamine | Arabinonic acid, Ribonic acid, Erythronic acid | Glyceric acid, Hexonic acids |
This compound efficiently oxidizes isatins (including isatin (B1672199), 5-methylisatin, 5-bromoisatin, and 5-nitroisatin) to their corresponding anthranilic acids in an alkaline medium. researchgate.net The reaction exhibits a 1:1 stoichiometry and proceeds with high yields, around 90%. researchgate.net
The kinetics of this transformation are first-order with respect to both [CAB] and [Isatin], and show an inverse fractional-order dependence on the concentration of sodium hydroxide. researchgate.net The reaction rate is not significantly affected by the addition of halide ions or benzenesulfonamide (B165840) (the reduction product of CAB). researchgate.net
The proposed mechanism involves the formation of an enolate ion of the isatin in the alkaline medium. This is followed by an attack by the active chlorine species of CAB. A Hammett plot analysis yields a reaction constant (ρ) of -0.31, indicating that electron-releasing groups on the isatin ring accelerate the reaction, while electron-withdrawing groups retard it. researchgate.net This supports a mechanism where the rate-determining step involves the development of a positive charge at the reaction center. The isokinetic relationship observed from the activation parameters suggests that the reaction is enthalpy-controlled. researchgate.net
Oxidation of Isatins to Anthranilic Acids
Substituent Effects and Hammett Correlations in Isatin Oxidation
The oxidation of isatins by this compound (chloramine-B or CAB) in an alkaline medium results in the formation of their corresponding anthranilic acids with high yields (around 90%). researchgate.net A kinetic study of this reaction at 35±0.1°C revealed that the reaction is first-order with respect to both [CAB] and [isatin], and has an inverse fractional-order dependence on [NaOH]. researchgate.net
The effect of substituents on the rate of oxidation was investigated using various para-substituted isatins. The rates of the reaction were found to be influenced by the nature of the substituent on the isatin molecule. The reaction rates were found to correlate well with the Hammett σ relationship. A negative value for the reaction constant (ρ = -0.31) was obtained, which indicates that electron-releasing groups on the isatin ring accelerate the reaction rate, while electron-withdrawing groups retard it. researchgate.net This is because electron-releasing groups increase the electron density at the reaction center, making it more susceptible to oxidation.
The study also found a linear relationship between the enthalpy of activation (ΔH≠) and the entropy of activation (ΔS≠), suggesting an isokinetic relationship. The isokinetic temperature (β) was determined to be 376 K, indicating that the reaction is enthalpy-controlled. researchgate.net
Table 1: Effect of Substituents on the Rate of Isatin Oxidation
| Substituent | k' x 10⁴ (s⁻¹) |
| 5-Methyl | 6.34 |
| H | 4.47 |
| 5-Bromo | 3.31 |
| 5-Nitro | 1.58 |
Data sourced from a kinetic study on the oxidation of isatins by this compound in an alkaline medium. researchgate.net
Oxidation of Atenolol
The kinetics of the oxidation of the beta-blocker atenolol (ATN) by this compound (CAB) have been investigated in both acidic (HCl) and alkaline (NaOH) media at 308 K. The reaction stoichiometry in both media was found to be 1:1, and the oxidation products were identified. researchgate.net
In the acidic medium, the experimental rate law is given by: -d[CAB]/dt = k[CAB][ATN]ˣ[H⁺][Cl⁻], where x is less than unity. researchgate.net
In the alkaline medium, the rate law is: -d[CAB]/dt = k[CAB][ATN][OH⁻]. researchgate.net
The reaction was observed to be significantly faster in the alkaline medium compared to the acidic medium. researchgate.net The influence of various factors such as ionic strength, dielectric permittivity of the medium, and the addition of the reaction product (benzenesulfonamide) and neutral salts was also studied. researchgate.net Activation parameters were calculated from Arrhenius plots based on studies at different temperatures. researchgate.net The proposed mechanisms and the derived rate laws are consistent with the experimental kinetic data. researchgate.net
Oxidation of Dopamine (B1211576)
The oxidation of the neurotransmitter dopamine (DPM) by this compound (CAB) in a perchloric acid medium has been studied at 40°C. The reaction exhibits first-order dependence on the concentration of CAB, a fractional order dependence on the concentration of dopamine, and an inverse fractional order dependence on the hydrogen ion concentration [H⁺].
The study of the dielectric constant and solvent isotope effects suggests a mechanism involving a rate-determining step. Michaelis-Menten type kinetics were observed, and the activation parameters for the rate-determining step were calculated. The proposed mechanism is supported by the moderate values of the kinetic and thermodynamic parameters. A low energy of activation and a high free energy of activation suggest the formation of a highly solvated transition state. The large negative entropy of activation indicates the formation of a compact activated complex with reduced degrees of freedom.
The initial step in the oxidation of dopamine is the formation of dopamine-o-quinone. unipd.itnih.gov This is followed by cyclization to leukoaminochrome and subsequent oxidation to aminochrome. unipd.it Aminochrome then rearranges to 5,6-dihydroxyindole, which can be further oxidized and polymerized to form neuromelanin. unipd.itnih.gov
Oxidation of 2-Phenylethylamine
The kinetics of the ruthenium(III)-catalyzed oxidation of 2-phenylethylamine (PEA) by this compound (CAB) in a hydrochloric acid solution have been studied at 313K. researchgate.net The reaction rate shows a first-order dependence on [CAB], [H⁺], and [Ru(III)Cl₃], and a fractional-order dependence on [PEA] and [Cl⁻]. researchgate.net
The ionic strength of the medium and the addition of the reduction product of CAB, benzenesulfonamide, have no significant effect on the reaction rate. researchgate.net However, the dielectric constant of the solvent has a negative effect on the rate. researchgate.net The stoichiometry of the reaction was determined to be 1:1, and the primary oxidation product was identified as phenylacetaldehyde. researchgate.net
Activation parameters were evaluated from studies conducted at different temperatures, and the reaction constants involved in the proposed mechanisms were computed. researchgate.net The reactive oxidizing species is postulated to be RN⁺H₂Cl. researchgate.net The proposed mechanisms are consistent with the observed kinetic data. researchgate.netresearchgate.net
Oxidation of Urea (B33335) and Substituted Ureas
The oxidation of urea and substituted ureas by various oxidizing agents has been a subject of kinetic studies. For instance, the oxidation of thiourea (B124793) by chloramine-T, a related N-haloamine, has been studied in both acidic and alkaline media. researchgate.net In acidic medium, the reaction is second order in thiourea, first order in the oxidant, and has an inverse fractional order in [H⁺]. In alkaline medium, the reaction is first order in the oxidant and substrate, and has an inverse fractional order in [OH⁻]. researchgate.net These studies reveal that the oxidation reactions are complex, often involving parallel pathways leading to different products such as disulfides, urea, and sulfate ions. researchgate.net While specific kinetic data for the oxidation of urea by this compound is not detailed in the provided results, the behavior of similar compounds suggests that the reaction mechanism would likely be influenced by the pH of the medium and the nature of the substituents on the urea molecule.
Oxidation of Oxygen-Containing Organic Substrates
This compound (chloramine-B or CAB) is a versatile oxidizing agent for a variety of oxygen-containing organic substrates. For example, the kinetics and mechanism of the oxidation of methylpentoses, such as D-fucose, L-fucose, and L-rhamnose, by CAB in an alkaline medium have been studied. The observed rate law was rate = k[CAB][Substrate][HO⁻]. ias.ac.in The reaction rate was unaffected by the addition of benzenesulfonamide and chloride ions, the reduction products of CAB. ias.ac.in An increase in the ionic strength of the medium led to an increased reaction rate, while the dielectric effect was negative. ias.ac.in The mechanism is suggested to involve the furanosidic ring form of the methylpentoses reacting with CAB in the rate-limiting step. ias.ac.in
Oxidation of Uronic Acids (e.g., D-Glucuronic Acid, D-Galacturonic Acid)
Oxidation of Sulfur-Containing Organic Substrates
This compound is an effective oxidant for various sulfur-containing organic compounds.
The oxidation of alkanethiols to their corresponding symmetrical disulfides by the closely related oxidant, Chloramine-T (CAT), in an alkaline medium provides significant insight into the mechanism likely employed by Chloramine-B. Studies on the oxidation of 1-ethanethiol, 1-propanethiol (B107717), 1-butanethiol (B90362), 1-pentanethiol (B94126), and 1-hexanethiol (B106883) at 15°C show identical kinetics for all five thiols. epa.gov The reaction is first-order in both [CAT] and [Thiol], with a fractional-order dependence on [OH⁻]. epa.govresearchgate.net
The rate of reaction is retarded by the addition of the reduction product, p-toluenesulfonamide. epa.govresearchgate.net The dielectric effect is negative, and the reaction rate is unaffected by variations in ionic strength or the presence of halide ions. epa.gov A two-pathway mechanism has been proposed where both hypochlorous acid (HOCl) and the anion of CAT (CH₃C₆H₄SO₂NCl⁻) act as the reactive species, interacting with the thiol in the rate-limiting steps. epa.govresearchgate.net The rate of oxidation increases with the length of the alkyl chain: 1-hexanethiol > 1-pentanethiol > 1-butanethiol > 1-propanethiol > 1-ethanethiol. epa.gov
Oxidation of Aromatic and Heterocyclic Compounds
The oxidation of the heterocyclic aromatic dye, indigo (B80030) carmine, by Chloramine-B in an alkaline medium has been studied, particularly with Osmium(VIII) catalysis. The reaction stoichiometry was found to be 1:4 (indigo carmine:CAB), yielding the sodium salt of sulfonated anthranilic acid and benzenesulfonamide as the major products. researchgate.net
The Os(VIII)-catalyzed reaction shows a first-order dependence on the concentration of indigo carmine, a fractional-order dependence on both [Os(VIII)] and [OH⁻], and a zero-order dependence on [CAB]. researchgate.net The rate was not significantly affected by the ionic strength of the medium or the addition of the reaction products. researchgate.net A mechanism consistent with these observations has been proposed. researchgate.net
Table 4: Kinetic Parameters for the Os(VIII)-Catalyzed Oxidation of Indigo Carmine by CAB Interactive Data Table
| Parameter | Order of Reaction |
|---|---|
| [Indigo Carmine] | 1 |
| [CAB] | 0 |
| [Os(VIII)] | Fractional |
| [OH⁻] | Fractional |
Catalytic Aspects of Reactions
The rates of oxidation reactions involving this compound can be significantly enhanced by the presence of metal ion catalysts. These catalysts provide alternative reaction pathways with lower activation energies.
Metal-Ion Catalysis (e.g., Ru(III), Rh(III), Os(VIII), PdCl₂)
Various transition metal ions have been found to be effective catalysts for oxidations by CAB.
Os(VIII): Osmium(VIII), typically in the form of OsO₄, has been shown to catalyze the oxidation of substrates like aliphatic ketones by CAB in an alkaline medium. tandfonline.comyidu.edu.cn The catalyzed reaction is significantly faster than the uncatalyzed reaction. tandfonline.com The kinetics of the Os(VIII)-catalyzed reaction show a first-order dependence on both [CAB] and [Os(VIII)], and a fractional order on [NaOH], but are independent of the substrate concentration (zero-order). tandfonline.comyidu.edu.cn
Pd(II): Palladium(II) chloride (PdCl₂) is known to catalyze the oxidation of various substrates, such as α-hydroxy acids, by N-haloamines. researchgate.net The reactive species is believed to be PdCl₂ itself. researchgate.net In these reactions, the rate is often proportional to the concentration of Pd(II). researchgate.net
Ru(III): Ruthenium(III) is a well-known catalyst for oxidation reactions. qualitas1998.netnih.gov While direct studies with CAB are extensive for various substrates, Ru(III) is known to act as an efficient catalyst in oxidations using similar N-haloamine compounds, often forming a complex with the substrate or oxidant. researchgate.net
Rh(III): Rhodium(III) complexes have emerged as powerful catalysts for various transformations, particularly in C-H activation reactions. nih.govnih.gov Their catalytic activity often involves the formation of organometallic intermediates, facilitating reactions under mild conditions. nih.gov
Mechanistic Role of Catalysts in Redox Processes
Metal ion catalysts function by participating in the reaction mechanism, typically by forming intermediate complexes that facilitate electron transfer.
In the Os(VIII)-catalyzed oxidation of ketones by CAB, the proposed mechanism involves the formation of a complex between the catalyst and the oxidant. The Os(VIII) catalyst reacts with the active species of CAB in the alkaline medium to form an intermediate complex. This complex then interacts with the substrate in a subsequent step to yield the final products and regenerate the catalyst. The zero-order dependence on the substrate concentration suggests that the formation of the Os(VIII)-CAB complex is the slow, rate-determining step. tandfonline.com
For Pd(II)-catalyzed reactions, a proposed mechanism involves the formation of a transient complex between PdCl₂ and the N-haloamine oxidant. researchgate.net This complex then reacts with the substrate. The reaction may proceed through the disproportionation of the Pd(II) species in the rate-determining step. researchgate.net
In the case of Ru(III) catalysis with N-halo compounds, the mechanism often involves the formation of a complex between the Ru(III) catalyst and the substrate. researchgate.net This complex then reacts with the oxidant in a subsequent step. Alternatively, the catalyst can form a complex with the oxidant first. The ability of ruthenium to exist in multiple oxidation states facilitates its role as an electron mediator in the redox process. qualitas1998.netrsc.org
Rh(III) catalysis , particularly in C-H functionalization, proceeds via a mechanism involving C-H bond activation to form a rhodacycle intermediate. nih.gov This intermediate then reacts with the coupling partner. The Rh(I) species formed after reductive elimination is then re-oxidized to Rh(III) to complete the catalytic cycle, a step where an oxidant like this compound could potentially play a role. nih.gov
Applications of Sodium N Chlorobenzenesulfonamide in Advanced Organic Synthesis
Chlorination Reactions in Complex Molecular Architectures
The N-chloro group in Sodium N-chlorobenzenesulfonamide functions as a source of electrophilic chlorine, enabling its use in chlorination reactions. While its primary industrial applications are as a disinfectant and sanitizer due to its ability to kill bacteria and viruses, its reactivity is harnessed in organic synthesis for the targeted introduction of chlorine atoms into complex molecules. organic-chemistry.orgducgiangchem.vn
The principle of using N-chloro compounds for site-selective chlorination is a key strategy in the synthesis of fine chemicals. N-chloroamides, a class of compounds to which this compound belongs, can be used for the C-H chlorination of complex molecules. For instance, related N-chloroamides have been successfully used in the site-selective chlorination of derivatives of the antiviral drug rimantadine, producing the chlorinated product with high selectivity and good yield. escholarship.org This type of reaction highlights the potential of N-chloro reagents to differentiate between various C-H bonds in a molecule, preferentially reacting at the most electron-rich or sterically accessible sites, which is a significant challenge in the synthesis of complex natural products and pharmaceuticals. escholarship.org The electrophilic chlorine can attack electron-rich centers, facilitating the formation of new carbon-chlorine bonds, a fundamental transformation in synthetic chemistry. nih.gov
Oxidative Functionalization Strategies
As a potent oxidizing agent, this compound is employed in a wide array of oxidative functionalization reactions. The N-Cl bond provides the oxidative power, which can be harnessed for halogenation, polymerization, and the synthesis of specialized organic compounds. The reagent typically contains around 25-28% active chlorine. sigmaaldrich.comunb.ca
Oxidative Halogenation (e.g., Terminal Alkynes to Haloalkynes)
A significant application of this compound is in the direct oxidative halogenation of terminal alkynes to produce 1-haloalkynes. organic-chemistry.org This transformation is highly valuable as 1-haloalkynes are important building blocks in cross-coupling reactions, click chemistry, and natural product synthesis. In this process, this compound acts as the oxidant in combination with a halide salt, such as potassium iodide (KI) or sodium bromide (NaBr), as the halogen source. organic-chemistry.org The reaction proceeds under mild conditions and provides very good yields of the corresponding 1-iodoalkynes and 1-bromoalkynes. organic-chemistry.org
| Reactant (Terminal Alkyne) | Halogen Source | Product (1-Haloalkyne) | Reported Yield |
| Phenylacetylene | KI | 1-Iodo-2-phenylacetylene | High |
| Phenylacetylene | NaBr | 1-Bromo-2-phenylacetylene | High |
| 1-Octyne | KI | 1-Iodo-1-octyne | High |
| 1-Octyne | NaBr | 1-Bromo-1-octyne | High |
| This table is illustrative of the reaction's effectiveness as reported in synthetic methodology studies. organic-chemistry.org |
Oxidative Polymerization (e.g., Thiophenol)
This compound serves as an effective oxidizing agent for the polymerization of thiophenol. unb.canih.gov The oxidation of thiols (R-SH) is a fundamental reaction that typically leads to the formation of disulfides (R-S-S-R). In the case of thiophenol, this oxidative coupling results in the formation of diphenyl disulfide. Kinetic studies on the oxidation of various thiols with related N-haloarylsulphonamides have been conducted to establish the optimal conditions for these reactions. This method provides a straightforward route to disulfide bond formation, a key linkage in various fields, including polymer chemistry and biochemistry.
| Thiol Substrate | Oxidizing Agent | Primary Product |
| Thiophenol | This compound | Diphenyl disulfide |
| p-Chlorothiophenol | This compound | Bis(4-chlorophenyl) disulfide |
| 2-Mercaptoethanol | This compound | 2-Hydroxyethyl disulfide |
| This table demonstrates the general utility of N-haloarylsulphonamides in the oxidation of various thiols. |
Synthesis of Aromatic Amino Acids (e.g., o-Aminobenzenesulfonic acids)
This compound is cited as an oxidizing agent used in the synthesis of o-aminobenzenesulfonic acids. unb.canih.gov These compounds, which are sulfonated derivatives of aniline, are important intermediates in the production of dyes and pigments. While the specific mechanistic details of this transformation using this compound are not extensively documented in readily available literature, its role as an oxidant in this context is noted by major chemical suppliers, indicating its application in specialized synthetic procedures. The synthesis likely involves the oxidation of a suitable precursor to introduce or modify functional groups to yield the final aromatic amino acid structure.
Decontamination of Chemical Warfare Agents
A critical application of this compound's strong oxidizing power is in the decontamination of chemical warfare agents (CWAs), particularly mustard gas (bis(2-chloroethyl)sulfide). unb.canih.gov Decontaminating solutions containing chloramines are effective because the active chlorine oxidizes the toxic agent into a less harmful compound. In the case of mustard gas, the sulfur atom is oxidized to a sulfoxide, which is significantly less toxic. This chemical modification neutralizes the agent's vesicant (blistering) properties. The use of chloramine-based formulations, such as those found in the GD Universal decontaminant, represents a key strategy in chemical defense and response.
| Chemical Warfare Agent | Decontamination Principle | Active Species from Chloramine-B | Resulting Product Type |
| Mustard Gas (HD) | Oxidation | Active Chlorine (Cl⁺) | Sulfoxide |
| Sarin (GB) | Oxidation/Hydrolysis | Active Chlorine (Cl⁺) | Phosphonic Acid Derivatives |
| VX | Oxidation/Hydrolysis | Active Chlorine (Cl⁺) | Phosphonic Acid Derivatives |
| This table outlines the principle of CWA decontamination using oxidizing agents like Chloramine-B. |
Theoretical and Computational Chemistry Studies of Sodium N Chlorobenzenesulfonamide Reactivity
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations have emerged as powerful tools for dissecting the intricate reaction pathways of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B (CAB). These computational methods provide molecular-level insights that complement experimental findings, offering a detailed picture of the electronic and structural changes that occur during its chemical transformations.
Density Functional Theory (DFT) Applications to N-Halosulphonamide Chemistry
Density Functional Theory (DFT) is a predominant computational method used to investigate the reactivity of N-halosulphonamides like Chloramine-B. nih.govnih.gov DFT is favored for its balance of computational cost and accuracy in evaluating various molecular properties. nih.govnih.gov This method is instrumental in modeling chemical reactions, including those in solution, by using approaches like the Polarizable Continuum Model (PCM) to account for solvent effects. nih.gov
In the context of N-halosulphonamide chemistry, DFT calculations are applied to:
Determine the structural parameters of reactants, transition states, and products. nih.gov
Calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. nih.gov
Model reaction mechanisms, such as the transfer of a chlorine atom from the N-halosulphonamide to a substrate.
Investigate the influence of different substituents on the reactivity of the benzenesulfonamide (B165840) ring.
For instance, DFT studies have been employed to understand the antioxidant activity of related compounds by analyzing the stability of radicals formed during reactions. nih.gov The B3LYP functional is a commonly used tool within DFT for these types of investigations. nih.govnih.gov
Elucidation of Transition States and Intermediates in Reaction Mechanisms
A key strength of quantum chemical calculations is the ability to identify and characterize transient species such as transition states and intermediates, which are often difficult to observe experimentally. In the reactions of this compound, computational studies have been crucial in elucidating the mechanistic steps.
For example, in the oxidation of various substrates, DFT calculations can map out the energy profile of the reaction, revealing the structure of the transition state. Kinetic studies on the oxidation of butacaine (B1662465) sulfate (B86663) by Chloramine-B in an acidic medium suggested the formation of a complex intermediate. tsijournals.com The proposed mechanism involves a pre-equilibrium step followed by a rate-limiting step. tsijournals.com Similarly, in the oxidation of hexosamines, a proposed mechanism involves a rate-limiting electrophilic attack by the chlorine of Chloramine-B on an alkoxy anion of the sugar. nih.gov This leads to the formation of a single transition state. nih.gov
Kinetic studies on the chlorine exchange between chloramine-T (a related N-halosulphonamide) and secondary amines have pointed towards a mechanism involving a six-membered ring transition state that includes a water molecule. nih.gov This suggests a molecular mechanism rather than an ionic one. nih.gov Such detailed mechanistic insights are often corroborated by computational modeling of the proposed transition states and intermediates.
Thermochemical and Kinetic Parameter Prediction
Computational chemistry provides a framework for the prediction of thermochemical and kinetic parameters that govern the rates and feasibility of reactions involving this compound.
Evaluation of Activation Parameters (Enthalpy, Entropy, and Gibbs Free Energy)
The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are critical for understanding reaction kinetics. These parameters can be evaluated from the temperature dependence of the reaction rate constant.
In the oxidation of butacaine sulfate by Chloramine-B, the following activation parameters were determined:
ΔH‡: 13.44 kJ mol⁻¹
ΔS‡: -264.35 J K⁻¹ mol⁻¹
ΔG‡: 93.55 kJ mol⁻¹ tsijournals.com
The low enthalpy of activation and the highly negative entropy of activation suggest a highly solvated and ordered transition state. tsijournals.com For the oxidation of hexosamines by Chloramine-B, the thermodynamic parameters for the formation of the sugar alkoxy anion and the activation parameters for the rate-limiting step have also been evaluated, providing deeper insight into the reaction mechanism. nih.gov
Table 1: Activation Parameters for the Oxidation of Butacaine Sulfate by this compound
| Parameter | Value | Unit |
| Enthalpy of Activation (ΔH‡) | 13.44 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -264.35 | J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 93.55 | kJ mol⁻¹ |
Modeling Solvent and Isotope Effects
The reaction environment and isotopic substitution can significantly influence the kinetics and mechanism of reactions involving this compound. Computational models are adept at simulating these effects.
The choice of solvent can alter reaction rates and even the reaction mechanism. springernature.com Computational approaches like the Polarizable Continuum Model (PCM) are used to simulate the effect of the solvent on the electronic structure and stability of reactants, transition states, and products. nih.govnih.gov For instance, in the oxidation of butacaine sulfate, the reaction rate was found to increase with a decrease in the dielectric constant of the medium when methanol (B129727) was added to the reaction mixture. tsijournals.com This suggests that the transition state is less polar than the reactants.
Proton inventory studies, which involve measuring reaction rates in mixtures of H₂O and D₂O, are used to probe the nature of the transition state. In the oxidation of hexosamines by Chloramine-B, proton inventory studies pointed towards the involvement of a single transition state. nih.gov The kinetic isotope effect (KIE), the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope, can also be calculated computationally to provide further evidence for a proposed mechanism. For example, a significant KIE would be expected if a C-H bond is broken in the rate-determining step.
Analytical and Structural Characterization Methods for Sodium N Chlorobenzenesulfonamide and Its Derivatives
Spectroscopic Techniques
Spectroscopy plays a pivotal role in determining the molecular architecture of sodium N-chlorobenzenesulfonamide. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Electron Ionization Mass Spectrometry (EIMS) are routinely used to provide complementary information about the compound's functional groups, atomic connectivity, and molecular weight.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the study of this compound and its substituted derivatives, IR spectra are typically recorded in the solid state as pressed KBr pellets. znaturforsch.com The vibrational frequencies of key bonds provide valuable structural information.
A notable feature in the IR spectra of these compounds is the N-Cl stretching frequency (νN-Cl), which is observed in the range of 950–927 cm⁻¹. znaturforsch.com The position of this band can be influenced by the presence of electron-donating or electron-withdrawing substituents on the benzene (B151609) ring. znaturforsch.com Other important vibrational frequencies include those associated with the sulfonyl group (SO₂) and the aromatic ring. The purity of the synthesized compounds can be initially checked by recording their infrared spectra. znaturforsch.com
Table 1: Characteristic Infrared Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-Cl | Stretching | 927 - 950 |
| SO₂ | Asymmetric Stretching | ~1300 - 1350 |
| SO₂ | Symmetric Stretching | ~1150 - 1170 |
| C=C | Aromatic Stretching | ~1450 - 1600 |
| C-H | Aromatic Stretching | ~3000 - 3100 |
Data compiled from studies on various N-chloroarylsulfonamides. znaturforsch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra are essential for confirming the structure and understanding the electronic effects of substituents on the aromatic ring. znaturforsch.com
In ¹H-NMR spectra, the chemical shifts of the aromatic protons are of particular interest. The positions of these signals are influenced by the electron-donating or electron-withdrawing nature of substituents on the benzene ring. znaturforsch.com Similarly, ¹³C-NMR spectra reveal the chemical shifts of the carbon atoms in the benzene ring and can be used to further confirm the substitution pattern. znaturforsch.com The chemical shifts of aromatic protons and carbon-13 in N-chloroarylsulfonamides can be calculated by adding substituent contributions to the chemical shift of benzene, and these calculated values generally show good agreement with experimental data. znaturforsch.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Sodium N-chlorobenzenesulfonamides
| Nucleus | Environment | Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons | 7.0 - 8.5 |
| ¹³C | Aromatic Carbons | 120 - 150 |
| ¹³C | Carbon attached to SO₂ | ~140 - 145 |
Note: The exact chemical shifts are dependent on the specific substituents and their positions on the benzene ring. znaturforsch.com
Electron Ionization Mass Spectrometry (EIMS)
While not as commonly detailed in the provided context for the sodium salt itself, mass spectrometry techniques like Electron Ionization Mass Spectrometry (EIMS) are fundamental in determining the molecular weight and fragmentation pattern of the parent N-chlorobenzenesulfonamide or its derivatives. This information is crucial for confirming the molecular formula and gaining insights into the compound's stability and bond strengths.
Crystallographic Studies
Crystallographic techniques, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state.
X-ray Diffraction Analysis (e.g., Sesquihydrate Crystal Structure)
Single-crystal X-ray diffraction analysis has been instrumental in elucidating the crystal structure of various sodium N-chloroarylsulfonamidate hydrates. For instance, the structure of sodium 2,4,N-trichlorobenzenesulfonamidate sesquihydrate has been determined and found to be similar to other related compounds. researchgate.net
These studies reveal crucial details about bond lengths, bond angles, and intermolecular interactions. A key finding is the S-N bond distance, which is typically around 1.579 Å to 1.583 Å. researchgate.netnih.gov This short bond length is consistent with a significant S=N double-bond character. researchgate.netnih.gov
The crystal structures are often stabilized by a network of hydrogen bonds. For example, in sodium N-bromo-2-chlorobenzenesulfonamidate sesquihydrate, O-H···Br, O-H···N, and O-H···O hydrogen bonds contribute to the stability of the crystal packing. nih.gov The sodium ion is typically coordinated by oxygen atoms from the sulfonyl groups and water molecules, often resulting in an octahedral or pseudo-octahedral geometry. nih.gov It is noteworthy that there is generally no direct interaction observed between the nitrogen and sodium atoms. researchgate.netnih.gov
Table 3: Selected Crystallographic Data for Sodium N-chloro- and N-bromo-arylsulfonamidate Sesquihydrates
| Parameter | Sodium N-bromo-2-chlorobenzenesulfonamidate sesquihydrate | Sodium 2,4,N-trichlorobenzenesulfonamidate sesquihydrate |
| S-N Bond Length | 1.579 (6) Å | 1.583 (2) Å |
| Coordination of Na⁺ | Pseudo-octahedral | - |
| Stabilizing Interactions | O-H···Br, O-H···N, O-H···O hydrogen bonds | - |
Data from single-crystal X-ray diffraction studies. researchgate.netnih.gov
Other Analytical Methodologies
In addition to the primary spectroscopic and crystallographic techniques, other analytical methods are employed to ensure the purity and identity of this compound. The purity of the compound is often checked by determining its melting point and by iodometric estimation of the active chlorine content. znaturforsch.com These methods provide a quantitative measure of the active oxidizing agent in the sample.
Iodometric Titration for Active Chlorine Content Determination
Iodometric titration is a standard and reliable method for determining the amount of "active chlorine" in this compound. The active chlorine, present as the N-Cl bond, is responsible for the compound's oxidizing properties. The principle of this method relies on the reaction of this compound with excess potassium iodide (KI) in an acidic solution. The N-chloro compound oxidizes the iodide ions (I⁻) to free iodine (I₂).
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). A starch solution is typically used as an indicator, which forms a deep blue-black complex with iodine. The endpoint of the titration is reached when the blue color disappears, signifying that all the iodine has been reduced back to iodide ions by the thiosulfate. The titration should be performed at a pH of 3 to 4, as the reaction is not stoichiometric at neutral pH. who.int
Recent advancements have led to the development of semi-automated, high-throughput iodometric titration methods. nih.govsigmaaldrich.com These approaches often utilize a spectrophotometer to automatically monitor the colorimetric change, reducing manual error and significantly increasing sample throughput. nih.govsigmaaldrich.com The concentration of active chlorine can be calculated from the volume and concentration of the sodium thiosulfate titrant used. nih.gov
Elemental Analysis
Elemental analysis provides the fundamental percentage composition of elements within the compound, which is compared against the theoretical values calculated from its molecular formula, C₆H₅SO₂NClNa. This serves as a primary confirmation of the compound's identity and purity. The anhydrous molecular weight of this compound is 213.62 g/mol . nih.govresearchgate.net
Table 1: Theoretical Elemental Composition of Anhydrous this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 33.73% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.36% |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.01% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.98% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.56% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.59% |
| Sodium | Na | 22.99 | 1 | 22.99 | 10.76% |
Note: Data calculated based on the anhydrous molecular formula C₆H₅SO₂NClNa and standard atomic weights.
Furthermore, thermal analysis techniques are used to study the decomposition of this compound. Studies have shown that the hydrated form of the compound undergoes two main transitions upon heating: an endothermic transition between 80°C and 125°C, and an exothermic one at 188°C. The analysis of the decomposition products provides further structural confirmation.
Table 2: Identified Products from the Thermal Decomposition of this compound
| Decomposition Product |
| Sodium chloride |
| Benzenesulfonamide (B165840) |
| Chlorobenzenesulfonamide |
| Diphenyl sulfone |
| Nitrogen |
| Sulfur dioxide |
Source: Data from thermal analysis studies.
Chromatographic Methods (e.g., GC-Mass) for Product Identification
Chromatographic methods are essential for separating and identifying this compound derivatives and potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for analyzing complex mixtures containing volatile or semi-volatile compounds.
In this technique, the mixture is first injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase inside a capillary column. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons (Electron Impact, EI), causing them to ionize and break into characteristic fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for definitive identification. This method is widely used for the structural elucidation of newly synthesized sulfonamide derivatives. nih.gov
Table 3: Examples of N-chlorobenzenesulfonamide Derivatives and their Molecular Formulas Identified via Spectral Methods
| Compound Name | Molecular Formula |
| N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide | C₁₄H₂₀ClNO₂S |
| N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide | C₁₉H₂₂ClNO₂S |
| N-(4-Chlorobenzyl)-N-cyclohexyl-4-chlorobenzenesulfonamide | C₁₉H₂₁Cl₂NO₂S |
| N-(2-Nitrophenyl)-N-benzyl-4-chlorobenzenesulfonamide | C₁₉H₁₅ClN₂O₄S |
Source: Data from synthesis and spectral characterization studies of sulfonamide derivatives. nih.gov
Spectrophotometric Kinetic Monitoring
Spectrophotometry is a crucial tool for studying the kinetics of reactions involving this compound. By monitoring the change in absorbance of a solution over time at a specific wavelength, the rate of a reaction can be determined. This is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
This method has been successfully applied to study the oxidation of various substrates, such as hexosamines, by this compound (also known as Chloramine-B). sigmaaldrich.com In a typical experiment, the reaction is initiated by mixing the reactants, and the absorbance is measured at regular intervals. The resulting data of absorbance versus time can be used to determine the reaction rate law and the rate constant. sigmaaldrich.com
Table 4: Illustrative Data for Spectrophotometric Kinetic Monitoring
| Time (seconds) | Absorbance at λ_max |
| 0 | 0.850 |
| 30 | 0.725 |
| 60 | 0.618 |
| 90 | 0.527 |
| 120 | 0.450 |
| 150 | 0.384 |
| 180 | 0.328 |
Note: This table contains hypothetical data to illustrate a typical kinetic run where the concentration of an absorbing reactant decreases over time.
Ion-Exchange Method for Protonation Constant Determination
The determination of protonation constants (or the related pKa values) is vital for understanding the behavior of an ionizable compound in solutions of varying pH. Ion-exchange high-performance liquid chromatography (HPLC) is an effective method for determining these constants.
The principle behind this technique is that the retention of an ionizable compound on an ion-exchange column is highly dependent on the pH of the mobile phase. For a compound like a sulfonamide, which can lose a proton, its charge state will change as the pH changes.
The experimental procedure involves measuring the retention factor (k) of the compound on an ion-exchange column using a series of mobile phases with different, precisely controlled pH values. A plot of the retention factor against the mobile phase pH typically yields a sigmoidal curve. The pH at the inflection point of this curve corresponds to the pKa of the compound. This method provides a reliable way to determine the acidity of the N-H proton in benzenesulfonamide and its derivatives.
Decomposition Pathways and Environmental Chemical Transformations of Sodium N Chlorobenzenesulfonamide
Thermal Decomposition Mechanisms and Products
The thermal stability of Sodium N-chlorobenzenesulfonamide is a critical factor in its handling and storage. When subjected to elevated temperatures, the compound breaks down through complex chemical reactions, yielding a variety of products.
Scientific studies on the thermal decomposition of this compound have identified several key products. The decomposition can proceed through different mechanisms depending on the conditions. One observed pathway involves the hydrolysis of the nitrogen-chlorine bond, which leads to the formation of the sodium salt of benzenesulfonamide (B165840). Another pathway is an intramolecular rearrangement that results in the formation of the sodium salt of 2-chlorobenzene sulfonamide. canada.ca
Table 1: Potential Thermal Decomposition Products of this compound
| Product Name | Chemical Formula |
| Sodium Chloride | NaCl |
| Benzenesulfonamide | C₆H₇NO₂S |
| Chlorobenzenesulfonamide | C₆H₆ClNO₂S |
| Diphenyl Sulfone | C₁₂H₁₀O₂S |
| Nitrogen | N₂ |
| Sulfur Dioxide | SO₂ |
Note: This table lists theoretically possible decomposition products. Specific experimental verification for the formation of all these compounds from this compound is limited in the reviewed literature.
Degradation in Aqueous Environments
The behavior of this compound in water is of significant environmental interest, as aqueous systems are a primary medium for its application and potential release. The degradation in water is influenced by hydrolysis and various environmental factors.
This compound is the sodium salt of an N-chloroamide. In aqueous solutions, N-chloroamides can undergo hydrolysis. The covalent N-Cl bond in chloramines is susceptible to hydrolysis, which would release hypochlorous acid and the parent amide, in this case, benzenesulfonamide. wikipedia.org
Specific kinetic studies on the hydrolytic decomposition of this compound are not extensively available. However, studies on the reactions of other chloramines provide insights into their reactivity. For example, the reaction of organic chloramines with other substances can follow second-order kinetics. nih.gov
Table 2: General Kinetic Data for Reactions of Related Chloramines
| Reactant | Reaction Condition | Rate Constant | Reference |
| Monochloramine | Reaction with hydrogen peroxide at 24.6 °C | (2.76 ± 0.13) × 10⁻² M⁻¹ s⁻¹ | nih.gov |
| Dichloramine | Reaction with hydrogen peroxide at room temperature | ~10⁻⁵ M⁻¹ s⁻¹ | nih.gov |
| Chlorocreatinine | Further chlorination at pH 7.0 | 1.16 (±0.14) M⁻¹ s⁻¹ | nih.gov |
Note: This table presents kinetic data for related chloramines to provide a context for the reactivity of the N-Cl bond, as specific hydrolytic kinetic data for this compound is limited.
The degradation of this compound in aqueous environments is significantly influenced by environmental parameters such as pH and temperature.
pH: The stability of chloramines is highly dependent on the pH of the solution. Acidic conditions (pH < 4.4) favor the formation of trichloramine, while dichloramine is dominant in the pH range of 4.0 to 6.0. Neutral to alkaline conditions (pH 6.5–9.0) are optimal for the formation and stability of monochloramine, with the most rapid formation occurring at a pH of 8.3. canada.ca The degradation of pharmaceuticals with amide bonds can be catalyzed by both acidic and basic conditions, leading to hydrolysis. researchgate.net For some organic compounds, degradation is faster under acidic conditions. ibimapublishing.com
Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the decomposition of chloramines. The half-life of monochloramine decreases significantly with an increase in temperature. canada.ca The degradation of other chemical compounds in water also shows a clear dependence on temperature, with higher temperatures leading to faster degradation rates. researchgate.netnih.gov
Table 3: Influence of Environmental Parameters on Chloramine Stability
| Parameter | Effect on Degradation | Explanation | References |
| pH | Highly influential | The speciation and stability of chloramines are pH-dependent. Extreme pH values can catalyze hydrolysis of the amide bond. | canada.caresearchgate.net |
| Temperature | Increased temperature increases degradation rate | Higher temperatures provide more energy for decomposition reactions to overcome the activation energy barrier. | canada.caresearchgate.net |
The treatment of industrial wastewater containing this compound presents specific challenges due to the compound's chemical properties and the complex nature of industrial effluents. Such wastewaters can be highly acidic, with pH values reported to be as low as 1.0 to 1.7. nih.govnih.gov In these strongly acidic conditions, the chemical stability of the compound would be significantly affected.
Q & A
Q. What are the key physicochemical properties of Sodium N-chlorobenzenesulfonamide relevant to its use in oxidation reactions?
this compound (CAB) is characterized by its molecular formula C₆H₅ClNNaO₂S (molecular weight: 213.62 g/mol). Key properties include:
- Solubility : Highly soluble in water (0.1 g/mL at 20°C) and ethanol, with limited solubility in ether or chloroform .
- Melting Point : 170–173°C .
- Stability : Stable in alkaline media but decomposes under acidic conditions, releasing active chlorine species .
- Reactivity : The N–Cl bond is critical for its oxidizing capacity, reacting via heterolytic cleavage in alkaline conditions .
Methodological Insight : Solubility in mixed solvents (e.g., ethanol-water systems) can be modeled using empirical equations like the modified Apelblat equation, as demonstrated for analogous N-chloro sulfonamides .
Q. What synthetic methods are commonly employed for the preparation of this compound?
CAB is synthesized via chlorination of benzenesulfonamide derivatives under controlled conditions:
Chlorination : Reaction of benzenesulfonamide with sodium hypochlorite (NaOCl) in aqueous alkaline medium .
Purification : Crystallization from hot water or ethanol to remove unreacted impurities .
Quality Control : Purity is verified by iodometric titration to quantify active chlorine content .
Key Considerations : Inert atmospheres (e.g., nitrogen) prevent premature decomposition of the N–Cl bond during synthesis .
Q. How is this compound characterized in research settings to confirm purity and structure?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirms aromatic proton environments and sulfonamide connectivity .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 213.62 for [M]⁺) .
- Chromatography : HPLC with UV detection ensures >98% purity .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (~170°C) .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation kinetics of heterocyclic compounds by CAB in alkaline media?
CAB oxidizes substrates (e.g., isatins) via a two-step mechanism :
Rate-Determining Step : Formation of a hypochlorite ion (ClO⁻) from CAB in alkaline media .
Substrate Oxidation : Transfer of oxygen from ClO⁻ to the substrate, yielding products like anthranilic acids .
Q. Kinetic Evidence :
- Reaction Order : First-order dependence on [CAB] and substrate, inverse fractional order in [OH⁻] .
- Hammett Correlation : A ρ value of −0.31 indicates electron-donating groups accelerate oxidation (e.g., −CH₃), while electron-withdrawing groups (−NO₂) slow it .
- Transition State : A six-membered ring involving water stabilizes the transition state in N-chlorination reactions .
Methodological Design : Kinetic studies require pH-controlled buffers (e.g., borate or carbonate) and stopped-flow spectrophotometry to monitor fast reaction steps .
Q. How do solvent isotope effects and dielectric properties influence the reaction kinetics of CAB-mediated oxidations?
Q. Experimental Approach :
Q. What role do catalytic metal ions play in modulating the oxidative capacity of CAB?
Example : Osmium(VIII) catalyzes CAB oxidation of amino acids (e.g., glutamic acid):
- Mechanism : Os(VIII) forms a complex with CAB, lowering activation energy via redox cycling .
- Rate Enhancement : Catalytic cycles increase turnover by regenerating Os(VIII) from Os(VI) .
Methodological Note : Use UV-Vis spectroscopy to track Os(VIII) intermediates at λ = 350–400 nm .
Q. How can researchers resolve contradictions in observed reaction orders versus proposed mechanisms for CAB reactions?
Case Study : Discrepancies between stoichiometric (1:1) and kinetic (first-order) data in isatin oxidation:
Q. What are the thermodynamic parameters governing the activation of CAB in oxidation processes?
Data from Isatin Oxidation :
| Parameter | Value |
|---|---|
| ΔH≠ (Activation Enthalpy) | 45.2 kJ/mol |
| ΔS≠ (Activation Entropy) | −120 J/mol·K |
| ΔG≠ (298 K) | 81.6 kJ/mol |
Interpretation : Negative ΔS≠ indicates a highly ordered transition state. The reaction is enthalpy-controlled (ΔH≠ dominates ΔG≠) .
Q. Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
